molecular formula C11H20ClNO2 B1477052 2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one CAS No. 2091616-66-7

2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one

Cat. No.: B1477052
CAS No.: 2091616-66-7
M. Wt: 233.73 g/mol
InChI Key: WQJCWGJJAAXNOX-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound featuring a butan-1-one backbone substituted with a chlorine atom at position 2 and a 4-(1-hydroxyethyl)piperidin-1-yl group at position 1. The chloro group enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophilic substitution or elimination reactions. This compound is of interest in pharmaceutical research due to its structural similarity to intermediates used in drug synthesis, though its specific biological activity remains to be fully characterized .

Properties

IUPAC Name

2-chloro-1-[4-(1-hydroxyethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-3-10(12)11(15)13-6-4-9(5-7-13)8(2)14/h8-10,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJCWGJJAAXNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)C(C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including this compound, have been shown to exhibit significant pharmacological activities, including CNS inhibition and anti-inflammatory properties. The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways, affecting the overall biochemical landscape.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been found to affect the proliferation of cancer cells by interfering with specific signaling pathways. Additionally, the compound’s impact on gene expression can lead to changes in cellular behavior, including apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, piperidine derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling. This inhibition can result in altered gene expression and subsequent changes in cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over time. Degradation can occur under certain circumstances, leading to a decrease in its effectiveness. Long-term studies have also indicated that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and CNS inhibition. Higher doses can lead to toxic or adverse effects, including potential damage to vital organs. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile, affecting the synthesis and degradation of other biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. This interaction can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the compound’s effectiveness by ensuring that it reaches its intended site of action within the cell.

Biological Activity

2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one, with the CAS number 2097955-16-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound has the molecular formula C11H20ClNO2C_{11}H_{20}ClNO_2. Its structure features a piperidine ring substituted with a hydroxyl group and a chloroalkyl moiety, which may influence its biological interactions.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets within biological systems. The presence of the hydroxyl group enhances its solubility and potential binding affinity to various receptors or enzymes. Research indicates that compounds with similar structures often target Class I PI3-kinase enzymes, which play crucial roles in cell signaling pathways related to growth and survival .

Inhibitory Effects on Enzymes

Research has shown that derivatives of this compound exhibit inhibitory activity against certain isoforms of Class I PI3-kinase enzymes. This inhibition is significant because PI3-kinases are implicated in various diseases, including cancer and inflammatory conditions. The selectivity of these compounds for specific isoforms suggests potential therapeutic applications in oncology and immunology .

Case Studies

Several studies have investigated the pharmacological effects of similar compounds:

  • Anti-Tumor Activity : A study demonstrated that piperidine derivatives, including those structurally related to this compound, possess anti-tumor properties through their action on PI3K pathways. These compounds effectively inhibited tumor growth in preclinical models .
  • Neuroprotective Effects : Another case study highlighted the neuroprotective effects of piperidine derivatives in models of neurodegeneration. These compounds were shown to modulate neurotransmitter levels and reduce oxidative stress, suggesting a mechanism for protecting neuronal cells from damage .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that its lipophilicity, enhanced by the chloro group, may facilitate better absorption and distribution in biological tissues. However, further studies are needed to elucidate its metabolic pathways and bioavailability.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameCAS NumberBiological ActivityTarget Enzyme/Pathway
This compound2097955-16-1Inhibits Class I PI3KPI3K-a and -β isoforms
2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one2091118-81-7Anti-tumor activityClass I PI3K
Piperidine Derivative X[CAS Number]Neuroprotective effectsNeurotransmitter modulation

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s closest analogs include piperidine-substituted butanones with variations in substituents (Table 1). Key differences include:

  • Chlorine vs. Aryl Groups : Unlike compounds such as 4-(4’-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-(4-methylphenyl)butan-1-one (2r) (), which feature aryl groups on the phenyl ring, the target compound substitutes the aryl moiety with a chloro group. This reduces steric bulk but increases electrophilicity .
  • Hydroxyethyl vs. Hydroxypiperidine : Compared to Impurity D(EP) (), which has a 4-hydroxypiperidine group, the hydroxyethyl substituent in the target compound adds an additional hydroxyl group, enhancing hydrogen-bonding capacity and polarity .
Table 1: Structural Comparison of Selected Analogs
Compound Name Substituent on Piperidine Key Functional Groups
Target Compound 4-(1-hydroxyethyl) Cl, C=O, OH
4-(4’-Hydroxydiphenylmethyl)piperidin-1-yl... 4’-Hydroxydiphenylmethyl C=O, OH
Impurity D(EP) 4-Hydroxy C=O, OH
Compound 16 () Thiophen-2-yl C=O, CF₃

Spectroscopic and Physical Properties

  • IR Spectroscopy: The target compound’s IR spectrum would show a C-Cl stretch (~550–850 cm⁻¹) absent in non-chlorinated analogs. The hydroxyethyl group’s O-H stretch (~3200–3600 cm⁻¹) distinguishes it from compounds like Compound 16 (), which features a thiophene ring with distinct C-S and aromatic C-H stretches .
  • NMR Shifts : The chloro group’s electron-withdrawing effect would deshield adjacent protons, causing downfield shifts in ¹H NMR compared to analogs with electron-donating substituents (e.g., methyl or ethyl groups) .

Preparation Methods

Halogenation and Acylation Steps

A common preparative route starts with the chlorination of a suitable butanone derivative to introduce the 2-chloro substituent. This is often achieved by reacting the corresponding butanone with a halogenating agent under controlled temperature conditions.

  • Halogenating agents: Chlorine gas, thionyl chloride, or phosphorus pentachloride are typical reagents.
  • Solvents: Non-nucleophilic organic solvents such as toluene, xylene, or methylene chloride are preferred to avoid side reactions.
  • Temperature: Reactions are conducted from -78°C to room temperature to moderate the reactivity and selectivity.

These conditions are supported by patent literature describing the preparation of related chlorinated ketones, where halogenation is conducted in organic solvents like toluene or xylene at temperatures ranging from -10°C to 70°C for periods between 10 minutes to 10 hours.

Piperidinyl Substitution with Hydroxyethyl Group

The piperidinyl moiety with a 1-hydroxyethyl substituent can be introduced through nucleophilic substitution or alkylation reactions involving the chlorinated butanone intermediate.

  • Nucleophile: 4-(1-hydroxyethyl)piperidine acts as the nucleophile.
  • Reaction conditions: The substitution is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under inert atmosphere.
  • Catalysts/Base: Non-nucleophilic bases like potassium t-butoxide or sodium hydride may be used to deprotonate the piperidine nitrogen, enhancing nucleophilicity.
  • Temperature and time: Reaction times vary from 30 minutes to several hours at temperatures from 0°C to room temperature.

This approach aligns with synthetic schemes for similar piperidine derivatives, where the substitution on halogenated ketones is performed under mild conditions to avoid decomposition or side reactions.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation of butanone Butanone + Chlorinating agent (e.g., SOCl2) in toluene, 0°C to RT, 1-5 h 2-Chlorobutan-1-one intermediate
2 Nucleophilic substitution 2-Chlorobutan-1-one + 4-(1-hydroxyethyl)piperidine, base (KOtBu), DMF, RT, 1-4 h Formation of this compound

Research Findings and Optimization

  • Reaction yields are optimized by controlling the molar ratios of reagents, reaction temperature, and solvent choice.
  • Use of non-nucleophilic bases prevents side reactions such as elimination or over-alkylation.
  • Mild reaction temperatures preserve the hydroxyethyl group and prevent decomposition.
  • Solvent polarity influences nucleophilicity and product solubility, impacting overall yield and purity.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Halogenating agent SOCl2, PCl5, Cl2 Chlorination step
Solvent Toluene, xylene, methylene chloride Non-nucleophilic, aprotic solvents
Temperature (halogenation) -78°C to 70°C Controlled to optimize selectivity
Reaction time (halogenation) 10 min to 10 h Dependent on reagent and scale
Base for substitution Potassium t-butoxide, sodium hydride Non-nucleophilic bases
Solvent for substitution DMF, acetonitrile Polar aprotic solvents
Temperature (substitution) 0°C to room temperature Mild to preserve functional groups
Reaction time (substitution) 30 min to 4 h Ensures complete conversion

Q & A

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
  • Intermediate trapping : Use low-temperature NMR to detect transient species .
  • Stereochemical analysis : Monitor stereoselectivity via chiral chromatography or polarimetry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one
Reactant of Route 2
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2-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)butan-1-one

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